Calcium clofibrate is a lipid-lowering agent primarily used in the treatment of hyperlipidemia. It is the calcium salt of clofibrate, which itself is an ester derived from clofibric acid. Clofibrate was first synthesized in the 1940s and has been utilized for its ability to reduce cholesterol and triglyceride levels in the blood. The compound acts as a peroxisome proliferator-activated receptor alpha agonist, influencing lipid metabolism and promoting fatty acid oxidation.
Clofibric acid, the active component of calcium clofibrate, was initially synthesized in 1947, while clofibrate was introduced later in 1961. Calcium clofibrate belongs to the class of drugs known as fibrates, which are commonly prescribed for managing dyslipidemia. Its classification as a lipid-regulating agent highlights its role in modifying lipid profiles and reducing cardiovascular risks associated with high cholesterol levels.
The synthesis of calcium clofibrate involves several steps:
This multi-step synthesis allows for the production of a stable compound that retains the therapeutic properties of clofibrate while improving its solubility and bioavailability.
Calcium clofibrate has a complex molecular structure characterized by:
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry have been employed to elucidate its structure, confirming the presence of characteristic functional groups associated with lipid metabolism.
Calcium clofibrate undergoes various chemical reactions that are significant for its pharmacological effects:
These reactions are crucial for understanding how calcium clofibrate exerts its therapeutic effects on lipid metabolism.
The mechanism by which calcium clofibrate operates involves:
Calcium clofibrate exhibits stability under standard conditions but can decompose under extreme pH levels or high temperatures. Analytical methods such as high-performance liquid chromatography are employed to assess purity and identify decomposition products .
Calcium clofibrate has several applications in clinical and research settings:
The discovery of calcium clofibrate is intrinsically linked to the development of clofibrate (ethyl chlorophenoxyisobutyrate), the prototypical fibrate. Clofibrate originated from serendipitous observations in the 1950s when French agricultural workers exposed to the insecticide phenyl ethyl acetic acid exhibited remarkably low plasma cholesterol levels [1]. Imperial Chemical Industries (ICI) chemist Jeff Thorp recognized the therapeutic potential and synthesized chlorophenoxyisobutyrate (later named clofibrate or Atromid-S). Researchers at the University of Edinburgh, including George Boyd and James Scott, subsequently validated its lipid-lowering effects in animal models and humans [1] [6].
Calcium clofibrate (CAS# 39087-48-4) was developed as a salt alternative to the ethyl ester formulation, likely seeking to improve the compound's stability or tolerability profile. This modification followed the initial clinical use of clofibrate, which gained approval in 1963 [9]. The historical significance of calcium clofibrate lies in its position within the iterative optimization of fibrates, preceding later derivatives like gemfibrozil and fenofibrate that featured improved safety and efficacy profiles [7]. Despite these developments, clofibrate formulations (including the calcium salt) were ultimately discontinued in 2002 due to significant adverse effect profiles observed in large-scale clinical trials [9].
Calcium clofibrate is chemically designated as calcium 2-(4-chlorophenoxy)-2-methylpropanoate, with the molecular formula C₂₀H₂₀CaCl₂O₆ and a molecular weight of 467.35 g/mol [3] [4]. This salt is formed through the interaction of two molecules of clofibric acid (the active metabolite of clofibrate) with one calcium ion, creating a stable ionic compound.
Table 1: Fundamental Chemical Properties of Calcium Clofibrate
Property | Value | Reference |
---|---|---|
CAS Registry Number | 39087-48-4 | [4] |
Molecular Formula | C₂₀H₂₀CaCl₂O₆ | [3] |
Molecular Weight | 467.35 g/mol | [4] |
Exact Mass | 466.026 g/mol | [4] |
XLogP3 | Not Available (Hydrophilic salt) | - |
Hydrogen Bond Donor Count | 0 | [8] |
Hydrogen Bond Acceptor Count | 6 | [8] |
Topological Polar Surface Area | 98.7 Ų | [8] |
The core structural features inherited from clofibric acid include:
The calcium ion coordinates with the carboxylate oxygen atoms from two clofibric acid molecules, creating a dimeric structure. This ionic character significantly alters the compound's physical properties compared to the ethyl ester prodrug (clofibrate). Calcium clofibrate exhibits greater polarity and reduced lipid solubility, potentially influencing its dissolution profile and bioavailability. While detailed spectral data (NMR, IR) is limited in the available literature, the structure can be inferred from its organic precursors and salt formation principles.
Table 2: Comparative Analysis of Clofibrate and Calcium Clofibrate Structures
Property | Clofibrate (Ethyl Ester) | Calcium Clofibrate (Salt) |
---|---|---|
Chemical Name | Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | Calcium 2-(4-chlorophenoxy)-2-methylpropanoate |
Molecular Formula | C₁₂H₁₅ClO₃ | C₂₀H₂₀CaCl₂O₆ |
Molecular Weight | 242.70 g/mol | 467.35 g/mol |
Key Functional Groups | Ester, aryl chloride | Carboxylate salt, aryl chloride |
Physical State | Clear, colorless liquid | Solid (inferred) |
Boiling Point | 148-150°C (at 25 mm Hg) | Not Available |
Water Solubility | Low (ester) | Higher (ionic compound) |
Calcium clofibrate belongs to the fibrate class of lipid-modifying agents, characterized by their structural derivation from fibric acid and shared mechanism of action via peroxisome proliferator-activated receptor alpha (PPARα) agonism. Fibrates constitute a major pharmacological class for managing dyslipidemias, particularly hypertriglyceridemia and mixed dyslipidemias [2] [7].
Structural Classification
Within the fibrate family, compounds share a common pharmacophore featuring:
Calcium clofibrate represents an early salt modification within this structural lineage, differing from the ethyl ester prodrug (clofibrate) and later fibrates such as gemfibrozil (which contains a methylpentanoic acid chain) or fenofibrate/bezafibrate (featuring biphenyl elements) [7]. The chemical evolution within this class demonstrates progressive optimization:
Table 3: Structural Evolution of Selected Fibrates
Fibrate Generation | Representative Compound | Core Structural Features | Modification Purpose |
---|---|---|---|
First Generation | Clofibrate (Ethyl ester) | Single phenyl ring; ethyl ester | Prodrug for clofibric acid |
Salt Derivative | Calcium Clofibrate | Single phenyl ring; calcium salt | Improved stability/solubility |
Second Generation | Gemfibrozil | Methylpentanoic acid; non-halogenated aromatic ring | Reduced halogen-related toxicity |
Third Generation | Fenofibrate | Biphenyl derivative; isopropyl ester | Enhanced PPARα potency & selectivity |
Pharmacological Classification
Fibrates exert their primary lipid-modifying effects through PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonism. As a member of this class, calcium clofibrate would share the following mechanistic attributes after dissociation to clofibric acid in vivo [2] [7]:
While sharing the core PPARα-mediated mechanism with other fibrates, calcium clofibrate's efficacy and pharmacological profile would be intrinsically linked to its bioconversion to clofibric acid, the active moiety common to all clofibrate-derived formulations [1] [6]. Its classification as a fibrate salt places it within a specific pharmaceutical development strategy aimed at optimizing the delivery of this established hypolipidemic agent.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0